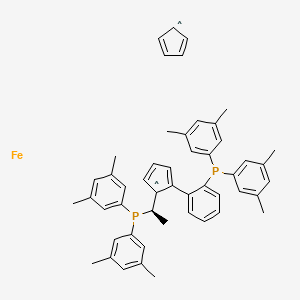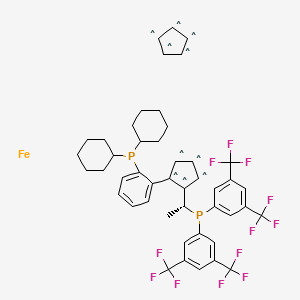![molecular formula C11H14BrMgN B6288966 2-[(1-吡咯烷基)甲基]苯基溴化镁,四氢呋喃中浓度为 0.25M CAS No. 480424-80-4](/img/structure/B6288966.png)
2-[(1-吡咯烷基)甲基]苯基溴化镁,四氢呋喃中浓度为 0.25M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution is a Grignard reagent commonly used in organic synthesis. This compound is typically available as a 0.25 M solution in tetrahydrofuran (THF). Grignard reagents are valuable in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
科学研究应用
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Preparation of biologically active compounds and intermediates.
Medicine: Synthesis of drug candidates and medicinal chemistry research.
Industry: Production of fine chemicals, agrochemicals, and materials science.
作用机制
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The preparation of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide involves the reaction of 2-(1-pyrrolidinylmethyl)phenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide follows similar principles but on a larger scale. The process involves:
Reactants: 2-(1-Pyrrolidinylmethyl)phenyl bromide and magnesium turnings.
Solvent: Anhydrous THF.
Reaction Conditions: The reaction is conducted under an inert atmosphere with continuous stirring to ensure complete dissolution of magnesium and efficient formation of the Grignard reagent.
化学反应分析
Types of Reactions
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Electrophiles: Various electrophilic species used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
相似化合物的比较
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group.
Methylmagnesium bromide: A simpler Grignard reagent with a methyl group.
Ethylmagnesium bromide: A Grignard reagent with an ethyl group.
Uniqueness
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide is unique due to the presence of the pyrrolidinylmethyl group, which can introduce additional functionality and complexity into the synthesized molecules. This makes it particularly useful in the synthesis of complex organic compounds and pharmaceuticals.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide involves the reaction of 2-bromomethylphenyl magnesium bromide with pyrrolidine in tetrahydrofuran solvent.", "Starting Materials": [ "2-bromomethylphenyl magnesium bromide", "pyrrolidine", "tetrahydrofuran" ], "Reaction": [ "Add 2-bromomethylphenyl magnesium bromide to tetrahydrofuran solvent under inert atmosphere.", "Add pyrrolidine to the reaction mixture dropwise while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture to room temperature and quench with water.", "Extract the organic layer with diethyl ether.", "Wash the organic layer with brine and dry over anhydrous magnesium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide as a white solid." ] } | |
CAS 编号 |
480424-80-4 |
分子式 |
C11H14BrMgN |
分子量 |
264.44 g/mol |
IUPAC 名称 |
magnesium;1-(phenylmethyl)pyrrolidine;bromide |
InChI |
InChI=1S/C11H14N.BrH.Mg/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
WJCUFESQPAZURD-UHFFFAOYSA-M |
SMILES |
C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
规范 SMILES |
C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B6288894.png)




![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)






